molecular formula C7H12BrF3O B11756124 1-Bromo-6-trifluoromethoxy-hexane

1-Bromo-6-trifluoromethoxy-hexane

Cat. No.: B11756124
M. Wt: 249.07 g/mol
InChI Key: FPBXJZWVPNMNCC-UHFFFAOYSA-N
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Description

Significance of Fluorine and Trifluoromethoxy Groups in Contemporary Organic Synthesis and Chemical Research

The trifluoromethoxy group is increasingly recognized for its ability to fine-tune the properties of organic molecules. mdpi.combohrium.com Its influence stems from the high electronegativity of the fluorine atoms, which imparts distinct electronic and physical characteristics.

The trifluoromethoxy group is a potent electron-withdrawing group, a property that arises from the strong inductive effect of the three fluorine atoms. mdpi.comnih.gov This effect significantly lowers the electron density of the surrounding molecular framework. mdpi.com This "long-range" electron-withdrawing capacity can influence the acidity and basicity of nearby functional groups and modulate the reactivity of aromatic systems. nih.govresearchgate.net The electron-withdrawing nature of the -OCF3 group is comparable to that of a chlorine atom, and it deactivates aromatic rings towards electrophilic substitution. beilstein-journals.org

Table 1: Comparison of Electronic Properties of Substituents

SubstituentElectronegativity (Pauling Scale)Hansch-Fujita π Parameter
-H2.10.00
-F4.00.14
-Cl3.00.71
-Br2.80.86
-CH32.30.56
-CF33.50.88
-OCH32.7-0.02
-OCF3 3.7 1.04

This table illustrates the relative electronegativity and hydrophobicity (lipophilicity) of the trifluoromethoxy group compared to other common substituents. Data sourced from beilstein-journals.org.

A key feature of the trifluoromethoxy group is its ability to significantly increase the lipophilicity of a molecule, as indicated by its positive Hansch-Fujita π parameter of +1.04. mdpi.combeilstein-journals.org This property is crucial in drug design, as it can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution in biological systems. mdpi.comacs.orgugent.be The replacement of a methoxy (B1213986) group with a trifluoromethoxy group can lead to a substantial increase in lipophilicity. beilstein-journals.org

Furthermore, the trifluoromethoxy group often confers enhanced metabolic stability. mdpi.combohrium.com The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. mdpi.com This increased stability can prolong the half-life of a drug molecule in the body. mdpi.com

The trifluoromethoxy group can also exert significant conformational effects on a molecule. When attached to an aromatic ring, the -OCF3 group typically orients itself perpendicular to the plane of the ring, in contrast to the planar preference of a methoxy group. beilstein-journals.org This conformational preference can be advantageous in designing molecules with specific three-dimensional shapes for optimal binding to biological targets. researchgate.net The steric bulk of the trifluoromethoxy group, which is larger than that of a methyl group, can also influence molecular conformation and interactions. mdpi.comnih.gov

Role of Bromoalkanes as Versatile Synthetic Intermediates

The bromoalkane functionality of 1-Bromo-6-trifluoromethoxy-hexane provides a reactive handle for a wide range of chemical transformations. Bromoalkanes are highly valued in organic synthesis due to the polar nature of the carbon-bromine bond and the fact that the bromide ion is a good leaving group. ucsb.educhemguide.co.ukshout.education

Bromoalkanes are excellent substrates for nucleophilic substitution reactions (SN1 and SN2). ucsb.edusavemyexams.comchemguide.co.uk The carbon atom bonded to the bromine is electrophilic due to the higher electronegativity of bromine, making it susceptible to attack by a wide variety of nucleophiles. chemguide.co.ukshout.education This allows for the facile introduction of numerous functional groups, such as alcohols, ethers, amines, and nitriles, by displacing the bromide ion. savemyexams.comchemguide.co.uk For example, reacting a bromoalkane with sodium hydroxide (B78521) can yield an alcohol. chemguide.co.uk

The reactivity of haloalkanes in nucleophilic substitution generally follows the trend R-I > R-Br > R-Cl > R-F, reflecting the bond strengths of the carbon-halogen bond. chemguide.co.ukshout.education The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromoalkanes more reactive. shout.education

Bromoalkanes are crucial precursors for the formation of organometallic reagents, most notably Grignard reagents. libretexts.orgyoutube.commasterorganicchemistry.com The reaction of a bromoalkane with magnesium metal in an ether solvent yields an alkylmagnesium bromide (R-MgBr). libretexts.orgyoutube.com This process inverts the polarity of the carbon atom, transforming it from an electrophilic center into a highly nucleophilic one. youtube.com These Grignard reagents can then react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com

Furthermore, bromoalkanes are widely used as electrophilic partners in metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions. nih.govwikipedia.orgrsc.orglibretexts.org These powerful reactions, often catalyzed by palladium complexes, enable the formation of carbon-carbon bonds by coupling the bromoalkane with an organometallic nucleophile. nih.govwikipedia.orgnih.gov Cross-coupling reactions have become indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.govwikipedia.orglibretexts.org

Rationale for Research on Hybrid Halogenated and Fluorinated Aliphatic Compounds

The investigation into molecules like this compound is propelled by the potential to unlock novel chemical reactivity and construct advanced molecular architectures. The strategic placement of both a reactive halogen and a property-modulating fluoroalkyl group on a simple aliphatic chain offers a powerful platform for fundamental research and practical applications.

Exploration of Synergistic Effects of Remote Functional Groups

A primary driver for research into hybrid compounds is the exploration of synergistic or cooperative effects between functional groups that are not directly bonded to each other. In this compound, the highly electronegative trifluoromethoxy group can exert a long-range inductive effect through the carbon chain, potentially influencing the reactivity of the terminal bromide. This "remote functional group interaction" can alter the electron density at the carbon bearing the bromine atom, thereby modulating its susceptibility to nucleophilic attack or its participation in radical reactions.

Studying these interactions provides valuable insights into fundamental principles of physical organic chemistry. Understanding how the trifluoromethoxy group's strong electron-withdrawing nature is transmitted across a flexible alkyl chain can lead to more predictable models for designing molecules with fine-tuned reactivity at specific sites.

Development of Novel Building Blocks for Complex Molecular Architectures

The dual functionality of this compound makes it a highly attractive building block for the synthesis of more complex and valuable molecules. The bromo and trifluoromethoxy groups can be addressed with different sets of reagents and reaction conditions, allowing for a stepwise and controlled elaboration of the molecular structure.

For instance, the bromine atom can serve as a handle for introducing a wide variety of substituents via nucleophilic displacement or through the formation of an organometallic reagent, such as a Grignard reagent. chemrevlett.com Subsequently, the trifluoromethoxy group, which is generally stable under these conditions, can be carried through several synthetic steps to be incorporated into the final target molecule. This orthogonality is highly desirable in multi-step synthesis.

The development of such fluorinated building blocks is a significant area of research, as it provides medicinal chemists and materials scientists with new tools to create novel compounds with enhanced properties. Current time information in Pasuruan, ID.mdpi.com The incorporation of the trifluoromethoxy-hexyl moiety can be used to introduce a flexible, lipophilic, and metabolically stable segment into a larger molecule, which can be particularly advantageous in drug design and the development of new agrochemicals and functional materials. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12BrF3O

Molecular Weight

249.07 g/mol

IUPAC Name

1-bromo-6-(trifluoromethoxy)hexane

InChI

InChI=1S/C7H12BrF3O/c8-5-3-1-2-4-6-12-7(9,10)11/h1-6H2

InChI Key

FPBXJZWVPNMNCC-UHFFFAOYSA-N

Canonical SMILES

C(CCCBr)CCOC(F)(F)F

Origin of Product

United States

Chemical Reactivity and Transformation of 1 Bromo 6 Trifluoromethoxy Hexane

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. vedantu.com These reactions are fundamental in synthetic organic chemistry for the introduction of a wide range of functional groups. For a primary haloalkane such as 1-Bromo-6-trifluoromethoxy-hexane, the mechanistic pathway is a key determinant of the reaction's outcome. byjus.com

The substitution of a halogen on a haloalkane can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). study.com

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.comyoutube.com The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile. savemyexams.com This pathway is characteristic of primary haloalkanes due to the low steric hindrance around the reaction center, allowing for the "backside attack" of the nucleophile. chemicalnote.comlibretexts.org

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. byjus.comchemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com This mechanism is favored by tertiary haloalkanes, which can form stable carbocations. savemyexams.comyoutube.com

For this compound, being a primary haloalkane, the SN2 pathway is strongly favored . The formation of a primary carbocation required for an SN1 mechanism is energetically unfavorable and highly unstable. savemyexams.comyoutube.com Therefore, reactions with a wide range of nucleophiles are expected to proceed via a concerted, bimolecular mechanism. youtube.com

MechanismMolecularityRate LawStereochemistrySubstrate Preference
SN1 UnimolecularRate = k[Alkyl Halide]RacemizationTertiary > Secondary >> Primary
SN2 BimolecularRate = k[Alkyl Halide][Nucleophile]Inversion of configurationPrimary > Secondary >> Tertiary

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This property has a significant impact on the reactivity of the molecule, even from a remote position.

The primary influence of the -OCF3 group is its strong negative inductive effect (-I effect), which withdraws electron density along the hexane (B92381) chain. This effect increases the partial positive charge (δ+) on the carbon atom bonded to the bromine, making it more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity is expected to increase the rate of SN2 reactions compared to a non-substituted bromohexane.

Since nucleophilic substitution on this compound proceeds via an SN2 mechanism, the reaction is stereospecific. libretexts.org An SN2 reaction involves a backside attack by the nucleophile, which leads to an inversion of the stereochemical configuration at the carbon center. youtube.comlibretexts.org

If the starting material were chiral (for example, if one of the hydrogen atoms on the brominated carbon were replaced with a different substituent, creating a stereocenter), the product would have the opposite configuration. For instance, if the starting material were the (R)-enantiomer, the SN2 reaction would exclusively yield the (S)-enantiomer, and vice versa. libretexts.org This predictable stereochemical outcome is a hallmark of the SN2 pathway. libretexts.org In an SN1 reaction, the planar carbocation intermediate can be attacked from either side, typically leading to a racemic mixture of products. chemicalnote.comlibretexts.org

Elimination Reactions Leading to Unsaturated Hexane Derivatives

In addition to substitution, haloalkanes can undergo elimination reactions in the presence of a base, leading to the formation of alkenes. vedantu.comchemguide.co.uk In this process, the base removes a proton from a carbon atom adjacent (beta-position) to the carbon bearing the bromine, and the bromide ion is eliminated, resulting in the formation of a double bond. chemguide.co.uk

For this compound, elimination can only lead to one constitutional isomer, as there is only one beta-carbon with hydrogen atoms. The reaction will produce 6-trifluoromethoxyhex-1-ene.

In cases where the haloalkane has multiple distinct beta-carbons, the regioselectivity of the elimination becomes a key consideration, often governed by Zaitsev's rule. chemistrysteps.comlibretexts.org Zaitsev's rule predicts that the major product will be the more substituted (and therefore more stable) alkene. chemistrysteps.comkhanacademy.org However, if a sterically hindered (bulky) base is used, the Hofmann product, which is the less substituted alkene, may be favored. chemistrysteps.com For this compound, this consideration is moot due to its structure.

RuleBase TypeMajor Product
Zaitsev's Rule Small, unhindered base (e.g., ethoxide)More substituted alkene
Hofmann's Rule Bulky, hindered base (e.g., tert-butoxide)Less substituted alkene

The competition between substitution (SN2) and elimination (E2) is highly dependent on the reaction conditions. chemguide.co.uk

Base Strength and Steric Hindrance : Strong bases favor elimination reactions. fbanks.info Strong, sterically hindered bases, such as potassium tert-butoxide, are particularly effective at promoting E2 elimination over SN2 substitution because their bulkiness makes it difficult to attack the electrophilic carbon (required for substitution) but they can readily remove a proton from the less hindered beta-carbon. masterorganicchemistry.com Strong, unhindered bases like sodium ethoxide can act as both nucleophiles and bases, often leading to a mixture of substitution and elimination products. masterorganicchemistry.com

Solvent : The choice of solvent plays a crucial role. Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the leaving group, and they tend to favor SN1 reactions, although they can also support SN2 and E2. byjus.com Polar aprotic solvents (e.g., acetone, DMSO) are poor at solvating anions, making the nucleophile/base more reactive and favoring SN2 and E2 reactions. pdx.edu Specifically, using a less polar solvent like pure ethanol encourages elimination over substitution. chemguide.co.uk

Temperature : Higher temperatures generally favor elimination over substitution. chemguide.co.uk Elimination reactions often have a higher activation energy than substitution reactions, and increasing the temperature provides the necessary energy to overcome this barrier. fbanks.info

To favor elimination for this compound, one would use a strong, concentrated base in a less polar solvent and at an elevated temperature. chemguide.co.uk

Metal-Mediated and Catalyzed Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is the focal point for numerous synthetic transformations. This section explores the utility of this functional group in the formation of Grignard reagents, its participation in various palladium-catalyzed cross-coupling reactions, and its behavior under reductive conditions.

Formation and Reactivity of Grignard Reagents from this compound

Grignard reagents, formed by the reaction of organohalides with magnesium metal, are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. mnstate.eduwikipedia.org The preparation of a Grignard reagent from this compound would proceed by reacting it with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). organic-chemistry.orgrsc.org The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. rsc.org

The resulting Grignard reagent, (6-trifluoromethoxyhexyl)magnesium bromide, possesses a highly nucleophilic carbon atom due to the polarity of the carbon-magnesium bond. quora.com This nucleophilicity allows it to react with a wide range of electrophiles. For instance, it can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com Reaction with esters results in the addition of two equivalents of the Grignard reagent to yield a tertiary alcohol. masterorganicchemistry.com Furthermore, reaction with carbon dioxide, followed by an acidic workup, would produce the corresponding carboxylic acid, 7-trifluoromethoxyheptanoic acid. organic-chemistry.org

It is crucial to conduct the formation and reactions of this Grignard reagent under strictly anhydrous conditions, as it is a strong base and will readily react with protic solvents, such as water, to quench the reagent and form 1-trifluoromethoxyhexane. organic-chemistry.orgquora.com The presence of the ether linkage from the trifluoromethoxy group is generally stable under the conditions required for Grignard reagent formation and subsequent reactions.

Table 1: Predicted Reactions of (6-trifluoromethoxyhexyl)magnesium bromide

ElectrophileProduct after Acidic Workup
Formaldehyde7-trifluoromethoxyheptan-1-ol
Acetaldehyde8-trifluoromethoxyoctan-2-ol
Acetone2-methyl-8-trifluoromethoxyoctan-2-ol
Diethyl carbonate15-trifluoromethoxy-8-heptadecanone
Carbon dioxide7-trifluoromethoxyheptanoic acid

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. This compound, as a primary alkyl bromide, can serve as an electrophilic partner in several of these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.orgyoutube.com While traditionally used for aryl and vinyl halides, recent advancements have extended the scope to include unactivated alkyl bromides. organic-chemistry.orgorganic-chemistry.orgchemistrysteps.com The reaction of this compound with an arylboronic acid, for example, would yield a (6-trifluoromethoxyhexyl)arene. Key to the success of coupling unactivated alkyl bromides is the choice of catalyst, ligand, and base. organic-chemistry.orgnih.gov Systems employing bulky, electron-rich phosphine (B1218219) ligands have shown efficacy in promoting the oxidative addition of the alkyl bromide to the palladium(0) center, a critical step in the catalytic cycle. acs.orgorganic-chemistry.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The intermolecular Heck reaction of unactivated alkyl halides has been a significant challenge in palladium catalysis but has been realized with specific catalyst systems. For this compound, a Heck reaction with an alkene like styrene would be expected to yield a product where the 6-trifluoromethoxyhexyl group is attached to the vinyl carbon. The reaction often proceeds via a radical pathway initiated by a single electron transfer from the palladium(0) catalyst to the alkyl halide. youtube.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgjk-sci.com The application of Sonogashira coupling to unactivated alkyl bromides has been demonstrated, providing a direct route to substituted alkynes. wikipedia.org The reaction of this compound with a terminal alkyne would result in the formation of a new carbon-carbon bond between the hexyl chain and the alkyne. The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in facilitating the coupling of unactivated alkyl halides. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp3-hybridized carbon centers. acs.orgnih.gov The coupling of this compound with an organozinc reagent, such as an arylzinc or alkylzinc halide, would lead to the formation of the corresponding cross-coupled product. acs.orgnih.govcore.ac.uk Palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been successfully employed for the room-temperature Negishi coupling of unactivated alkyl bromides. acs.orgnih.gov

Table 2: Overview of Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerTypical Catalyst/Ligand SystemProduct Type
SuzukiArylboronic acidPd(OAc)₂ / SPhosAryl-substituted alkane
HeckStyrenePd(OAc)₂ / XantphosSubstituted alkene
SonogashiraPhenylacetylenePd₂(dba)₃ / IPr·HCl, CuIInternal alkyne
NegishiPhenylzinc chloridePd₂(dba)₃ / IPr·HClAryl-substituted alkane

Reductive Processes and Hydrogenation

The bromine atom in this compound can be removed through various reductive processes, leading to the formation of 1-trifluoromethoxyhexane.

Metal Hydride Reduction: Complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reagents for the reduction of alkyl halides. libretexts.org LiAlH₄ is a powerful reducing agent capable of reducing primary alkyl bromides to the corresponding alkanes. chemistrysteps.comyoutube.com The reaction proceeds via an SN2 mechanism, where a hydride ion displaces the bromide. libretexts.org Sodium borohydride is a milder reducing agent and is generally less effective for the reduction of alkyl halides unless activated or under specific conditions. quora.comreddit.com

Catalytic Hydrogenation: Catalytic hydrogenation involves the reaction of a substrate with hydrogen gas in the presence of a metal catalyst. youtube.com While commonly used for the reduction of alkenes and alkynes, it can also be employed for the hydrogenolysis of alkyl halides. libretexts.orgyoutube.comyoutube.com This process involves the cleavage of the carbon-bromine bond and the formation of a carbon-hydrogen bond. Palladium on carbon (Pd/C) is a common catalyst for such transformations. youtube.com

Reactivity and Stability Considerations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique functional moiety that significantly influences the properties of a molecule. Its high electronegativity and the strength of the carbon-fluorine bonds contribute to its notable stability. acs.orgmdpi.com

Resistance to Cleavage and Degradation Pathways

The trifluoromethoxy group is exceptionally stable and resistant to cleavage under a wide range of reaction conditions. nih.gov It is generally inert to attack by acids, bases, oxidizing agents, and reducing agents that are commonly employed in organic synthesis. reddit.com This stability is attributed to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which deactivate the adjacent carbon and oxygen atoms towards nucleophilic and electrophilic attack. acs.orgmdpi.com

The metabolic stability of the trifluoromethoxy group is also a well-documented feature, making it a valuable substituent in medicinal chemistry. mdpi.comatamankimya.com This resistance to enzymatic degradation further underscores its chemical robustness. mdpi.com While degradation pathways for many fluorinated compounds are a subject of environmental research, the aliphatic trifluoromethoxy group in a molecule like this compound is expected to remain intact during the chemical transformations targeting the bromine moiety.

Interactions with Neighboring Functional Groups

The trifluoromethoxy group is strongly electron-withdrawing, a property that can influence the reactivity of other parts of the molecule through inductive effects. prepchem.com In this compound, this effect is transmitted through the six-carbon alkyl chain. While the effect diminishes with distance, it can still have a subtle impact on the reactivity of the C-Br bond compared to a non-fluorinated analogue.

Derivatization and Functionalization Strategies Using 1 Bromo 6 Trifluoromethoxy Hexane

Introduction of Diverse Functionalities via Bromine Displacement Reactions

The presence of a primary bromine atom in 1-Bromo-6-trifluoromethoxy-hexane makes it an excellent substrate for nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of functional groups, significantly expanding its synthetic utility.

Synthesis of Ethers, Amines, and Esters

The bromo group can be readily displaced by oxygen and nitrogen nucleophiles to yield a range of valuable derivatives.

Ethers: The Williamson ether synthesis provides a classic and efficient method for converting this compound into various ethers. libretexts.org In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the carbon atom bonded to the bromine. This reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the oxygen-containing reagent. For instance, reacting this compound with sodium methoxide (B1231860) would yield 1-methoxy-6-trifluoromethoxy-hexane.

Amines: Primary amines can be synthesized from this compound through several well-established methods. Direct reaction with ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines. openstax.org To achieve a more controlled synthesis of the primary amine, the Gabriel synthesis is a preferred method. libretexts.org This involves the reaction of this compound with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org Another effective route is the reaction with sodium azide (B81097) to form an alkyl azide, which can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). openstax.org

Esters: Esters can be prepared by reacting this compound with a carboxylate salt, such as sodium acetate. The carboxylate anion acts as a nucleophile, displacing the bromide and forming an ester linkage. This reaction provides a straightforward way to introduce ester functionalities, which are common in many biologically active molecules and material precursors.

Reactant Reagent Product Reaction Type
This compoundSodium Alkoxide (e.g., NaOCH₃)Alkoxy-6-trifluoromethoxy-hexaneWilliamson Ether Synthesis
This compoundPotassium Phthalimide, then H₂NNH₂6-Trifluoromethoxy-hexan-1-amineGabriel Synthesis
This compoundSodium Azide (NaN₃), then LiAlH₄6-Trifluoromethoxy-hexan-1-amineAzide Reduction
This compoundSodium Carboxylate (e.g., NaOCOCH₃)6-Trifluoromethoxy-hexyl acetateNucleophilic Substitution

Formation of Nitriles and Other Carbonyl Precursors

The displacement of the bromine atom can also be used to introduce precursors to carbonyl functionalities, most notably through the formation of nitriles.

The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent, results in the formation of 7-trifluoromethoxy-heptanenitrile. chemguide.co.uk This reaction proceeds via an Sₙ2 mechanism and is an effective way to extend the carbon chain by one atom. chemguide.co.uk The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones.

Reactant Reagent Product Subsequent Transformations
This compoundSodium Cyanide (NaCN)7-Trifluoromethoxy-heptanenitrileHydrolysis to Carboxylic Acid, Reduction to Amine, Reaction with Grignard Reagents

Elaboration of the Hexane (B92381) Chain for Complex Molecular Architectures

Beyond simple functional group interconversion, the hexane chain of this compound can be further elaborated to construct more intricate molecular frameworks.

Chain Extension Methodologies

The bromine atom serves as a handle for various carbon-carbon bond-forming reactions, enabling the extension of the hexane chain. One common method is the use of organocuprates (Gilman reagents). For example, reacting this compound with lithium dimethylcuprate would result in the formation of 1-trifluoromethoxy-heptane. More complex alkyl, vinyl, or aryl groups can be introduced using the appropriate organocuprate.

Another powerful technique is the Grignard reaction. This compound can be converted to its corresponding Grignard reagent, 6-(trifluoromethoxy)hexylmagnesium bromide, by reacting it with magnesium metal. This organometallic reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or esters, to form longer carbon chains with new functional groups.

Cyclization Reactions

The dual functionality of derivatives of this compound can be exploited in intramolecular reactions to form cyclic compounds. For instance, if the bromine atom is replaced by a nucleophilic group, such as a hydroxyl or amino group, and the other end of the molecule is suitably functionalized, cyclization can be induced. For example, conversion of the bromo group to a hydroxyl group, followed by oxidation, could yield a keto-aldehyde which can then undergo an intramolecular aldol (B89426) condensation to form a cyclic product. While specific examples for this exact molecule are not prevalent in the literature, the principles of intramolecular cyclization are well-established in organic synthesis. mdpi.com

Design of Bifunctional Building Blocks for Advanced Synthesis

The distinct reactivity of the bromo and trifluoromethoxy groups makes this compound an ideal starting material for the design of more complex bifunctional building blocks. whiterose.ac.ukenamine.net These building blocks possess two different reactive sites, allowing for sequential and selective chemical modifications.

For example, the bromine can be converted into a different functional group, such as an azide or a protected amine, while the trifluoromethoxy group remains intact. This new bifunctional molecule can then be used in more advanced synthetic strategies, such as click chemistry or solid-phase synthesis, to construct large and complex molecules like peptides, polymers, or drug conjugates. The stability of the trifluoromethoxy group under many reaction conditions makes it a reliable anchor or reporter group in these applications. The development of such tailored building blocks is a key area of research in modern medicinal and materials chemistry. nih.govenamine.net

Spectroscopic Characterization Techniques in the Study of 1 Bromo 6 Trifluoromethoxy Hexane

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-Bromo-6-trifluoromethoxy-hexane. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed structural map.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic Protons

In the ¹H NMR spectrum of this compound, the aliphatic protons of the hexane (B92381) chain are expected to appear as a series of multiplets in the upfield region, typically between 1.3 and 3.5 ppm. The protons on the carbon adjacent to the bromine atom (C1) would be the most deshielded and thus appear furthest downfield, likely around 3.4 ppm, due to the electronegativity of bromine. For comparison, in 1-bromohexane, the protons on the carbon bonded to bromine appear at approximately 3.40 ppm. Conversely, the protons on the carbon adjacent to the trifluoromethoxy group (C6) would also be shifted downfield, though likely to a lesser extent than those near the bromine. The remaining methylene (B1212753) protons in the middle of the chain (C2, C3, C4, and C5) would produce a complex, overlapping set of multiplets in the 1.3-1.9 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Br-CH₂ -(CH₂)₅-O-CF₃~3.4Triplet
Br-(CH₂)₅-CH₂ -O-CF₃~3.8Triplet
Br-CH₂-CH₂ -(CH₂)₄-O-CF₃~1.9Multiplet
Br-(CH₂)₂-CH₂ -(CH₂)₃-O-CF₃~1.4Multiplet
Br-(CH₂)₃-CH₂ -(CH₂)₂-O-CF₃~1.5Multiplet
Br-(CH₂)₄-CH₂ -CH₂-O-CF₃~1.7Multiplet

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a direct look at the carbon backbone of the molecule. For this compound, six distinct signals are expected, one for each carbon atom in the hexane chain. The carbon atom bonded to the bromine (C1) would be significantly downfield, likely in the range of 33-35 ppm. ksu.edu.sadocbrown.info The carbon attached to the trifluoromethoxy group (C6) would also be downfield, influenced by the electronegative oxygen and fluorine atoms. The signal for the trifluoromethoxy carbon itself would appear at a much higher chemical shift, typically around 120 ppm, and would show a characteristic quartet splitting due to coupling with the three fluorine atoms. The remaining four methylene carbons (C2, C3, C4, C5) would resonate in the 22-33 ppm range. ksu.edu.salibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₂-Br~33
C H₂-CH₂-Br~31
C H₂-(CH₂)₂-Br~28
C H₂-(CH₂)₃-Br~25
C H₂-(CH₂)₄-Br~27
C H₂-O-CF₃~70
O-C F₃~120 (quartet)

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. researchgate.net In this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and would therefore produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is expected to be in the range of -58 to -60 ppm, which is characteristic for a trifluoromethoxy group attached to an aliphatic chain. spectrabase.comdovepress.com This signal would likely appear as a triplet due to coupling with the adjacent methylene protons on C6.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-O-CF₃-58 to -60Triplet

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected, although it may be weak. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecule would likely proceed through several pathways. Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom. Alpha-cleavage next to the ether oxygen is also a common fragmentation pathway for ethers, leading to the loss of an alkyl radical. scielo.br Another likely fragmentation would involve the loss of the trifluoromethoxy group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Predicted m/z Interpretation
[C₆H₁₂BrOCF₃]⁺264/266Molecular Ion
[C₆H₁₂OCF₃]⁺185Loss of Br
[C₅H₁₀Br]⁺149/151Cleavage of C-O bond
[CF₃O]⁺85Trifluoromethoxy cation
[C₆H₁₂Br]⁺163/165Loss of OCF₃

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org

In the IR spectrum of this compound, the most prominent bands would be associated with the C-F and C-O-C stretching vibrations. The strong absorptions in the region of 1250-1050 cm⁻¹ are characteristic of the C-F stretching in the trifluoromethoxy group. cdnsciencepub.comresearchgate.net The C-O-C stretching of the ether linkage would likely appear as a distinct band around 1100 cm⁻¹. The C-H stretching vibrations of the aliphatic hexane chain would be observed in the 2950-2850 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 650-550 cm⁻¹. nist.gov

Table 5: Predicted Infrared Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (aliphatic)2950 - 2850Strong
C-F Stretch1250 - 1050Strong
C-O-C Stretch~1100Medium
C-Br Stretch650 - 550Medium to Weak

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Theoretical and Computational Investigations of 1 Bromo 6 Trifluoromethoxy Hexane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and bonding of molecules. For 1-Bromo-6-trifluoromethoxy-hexane, these calculations would reveal the fundamental nature of its chemical bonds and the distribution of electrons throughout the molecule.

Analysis of Electron Density Distribution

The electron density distribution, a probability map of finding an electron at any given point in the molecule, is crucial for understanding a molecule's reactivity and properties. Methods such as Density Functional Theory (DFT) would be employed to calculate the electron density of this compound. Analysis of the electron density would highlight regions of high and low electron concentration. For instance, the highly electronegative fluorine and oxygen atoms in the trifluoromethoxy group, as well as the bromine atom, would be expected to draw electron density, creating regions of partial negative charge. Conversely, the hexane (B92381) chain would exhibit regions of partial positive charge. This charge distribution is critical in predicting how the molecule interacts with other chemical species.

Bond Dissociation Energies

Bond dissociation energy (BDE) is the energy required to break a specific chemical bond homolytically. Computational methods can provide accurate estimates of BDEs, offering insights into the stability of the molecule and the likelihood of particular reaction pathways. For this compound, the C-Br bond would be of particular interest. Due to the lower bond energy of the carbon-bromine bond compared to carbon-hydrogen or carbon-fluorine bonds, it is often the most reactive site in similar haloalkanes. Theoretical calculations would quantify this, providing a basis for understanding its reactivity in nucleophilic substitution or elimination reactions.

Table 1: Predicted Bond Dissociation Energies (Illustrative)

BondPredicted BDE (kcal/mol)
C-BrData Not Available
C-OData Not Available
C-FData Not Available
C-CData Not Available
C-HData Not Available
Note: This table is illustrative. Specific BDE values for this compound require dedicated computational studies.

Conformational Analysis and Potential Energy Surface Studies

The flexibility of the hexane chain in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface, a multidimensional surface that relates the molecule's energy to its geometry.

For a flexible molecule like this compound, numerous rotational isomers (conformers) exist due to rotation around the C-C and C-O single bonds. Computational methods would be used to perform a systematic search of the conformational space to locate the global minimum energy structure and other low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The structure of the lowest energy conformer would likely seek to minimize steric hindrance between the bulky bromine atom and the trifluoromethoxy group.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, chemists can gain a detailed understanding of how reactants are converted into products.

Transition State Characterization

A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular arrangement that must be achieved for a reaction to occur. Identifying and characterizing the transition state is a key goal of mechanistic studies. For reactions involving this compound, such as a nucleophilic substitution where the bromine is replaced, computational methods would be used to locate the geometry and energy of the transition state. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.

Reaction Pathway Prediction

Beyond identifying the transition state for a single reaction step, computational methods can be used to predict entire reaction pathways. This involves mapping out the energetic landscape connecting reactants, intermediates, transition states, and products. For this compound, this could involve exploring competing reaction pathways, such as substitution versus elimination reactions, under various conditions. These predictions can guide the design of new synthetic routes and help to understand unexpected reaction outcomes.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Biologically Relevant Molecules (General Research Context)

The structure of 1-bromo-6-trifluoromethoxy-hexane, featuring two distinct reactive ends, makes it an exemplary bifunctional reagent for constructing complex organic architectures. nih.goviupac.org The terminal bromine atom serves as a versatile electrophilic site, amenable to a wide range of nucleophilic substitution reactions, a cornerstone of many synthetic pathways. nih.gov This allows for the covalent attachment of the six-carbon chain to various molecular scaffolds.

The true value of this intermediate in the context of biologically relevant molecules, however, lies in the terminal trifluoromethoxy (–OCF₃) group. In medicinal chemistry, the incorporation of fluorinated groups is a widely used strategy to enhance the pharmacological profile of drug candidates. mdpi.comscilit.com The –OCF₃ group, in particular, is gaining prominence for its unique combination of properties that can significantly influence a molecule's behavior in a biological system. wikipedia.orgontosight.ai

Key Properties Conferred by the Trifluoromethoxy Group:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comnih.govnih.gov This can lead to an extended half-life and improved bioavailability of a drug candidate. nih.gov

Lipophilicity: The –OCF₃ group is one of the most lipophilic substituents used in drug design, more so than the related trifluoromethyl (–CF₃) group. nih.govruhr-uni-bochum.de This property can be fine-tuned to optimize a molecule's ability to cross lipid membranes, a critical factor for oral absorption and cell permeability. mdpi.com

Modulation of Physicochemical Properties: The high electronegativity of the fluorine atoms makes the –OCF₃ group a strong electron-withdrawing substituent. mdpi.com This can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. nih.gov

Table 1: Comparison of Physicochemical Properties of Methoxy (B1213986) and Trifluoromethoxy Groups

PropertyMethoxy (–OCH₃)Trifluoromethoxy (–OCF₃)Impact on Drug Design
Hansch Lipophilicity Parameter (π)-0.02+1.04–OCF₃ significantly increases lipophilicity, potentially improving membrane permeability. nih.govruhr-uni-bochum.de
Electronic EffectElectron-donating (resonance)Strongly electron-withdrawing (inductive)Alters electronic environment, affecting target binding and pKa. mdpi.comnih.gov
Metabolic StabilitySusceptible to O-dealkylationHighly resistant to oxidative metabolismIncreases drug half-life and reduces formation of reactive metabolites. mdpi.comnih.gov

Role in the Synthesis of Novel Fluorinated Aliphatic Building Blocks

The synthesis of novel fluorinated building blocks is a rapidly growing area of chemistry, driven by the demand for new materials and pharmaceuticals with unique properties. beilstein-journals.orgsigmaaldrich.com this compound is an ideal starting material for creating a variety of new fluorinated aliphatic synthons. The reactivity of the bromine atom allows for its conversion into a wide array of other functional groups.

For instance, the bromo group can be:

Displaced by azide (B81097) to form an azido-terminated chain, which can then participate in 'click' chemistry reactions.

Converted into a Grignard reagent or an organolithium species, creating a nucleophilic carbon center for reaction with various electrophiles.

Substituted with a protected amine or thiol to introduce these functionalities.

Eliminated to form an alkene, providing a site for further functionalization. chemicalbook.com

Each of these transformations would yield a new bifunctional molecule containing a six-carbon chain terminated by a trifluoromethoxy group on one end and a different reactive group on the other. These new building blocks can then be used to construct more complex molecules, carrying the beneficial properties of the –OCF₃ group into the final structure. The development of such building blocks is crucial as it provides chemists with a modular toolkit to systematically modify and optimize molecular properties. technologypublisher.commdpi.comnih.gov

Integration into Complex Molecular Scaffolds and Linkers (e.g., PROTAC Linker Design)

One of the most exciting potential applications for this compound is in the design of linkers for complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govresearchgate.net The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy in forming a stable and productive ternary complex, which ultimately leads to the degradation of the target protein. nih.gov

Alkyl chains and polyethylene (B3416737) glycol (PEG) chains are the most common motifs used in PROTAC linkers. nih.gov The six-carbon chain of this compound provides a suitable length for many PROTAC applications. The terminal bromine allows for the straightforward attachment of this linker to either the target-binding ligand or the E3 ligase ligand through nucleophilic substitution.

The introduction of the trifluoromethoxy group onto the linker could offer several advantages:

Conformational Influence: The steric and electronic nature of the trifluoromethoxy group could influence the conformational preferences of the linker, potentially pre-organizing the PROTAC into a geometry that is favorable for ternary complex formation. youtube.com

Enhanced Metabolic Stability: The linker region of a PROTAC can be susceptible to metabolic breakdown. A highly stable –OCF₃ group would make the linker more robust, contributing to a longer duration of action.

By serving as a precursor to a fluorinated linker, this compound represents a tool for the rational design of next-generation PROTACs with improved pharmacological properties.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Bifunctional Fluorinated Halides

The synthesis of bifunctional fluorinated halides like 1-Bromo-6-trifluoromethoxy-hexane is integral to their broader application. Current synthetic strategies often face challenges related to sustainability, including the use of harsh reagents and the generation of significant waste. societechimiquedefrance.fr Future research is anticipated to focus on developing more environmentally benign and efficient synthetic pathways.

Key Research Directions:

Catalytic Methods: A significant push is expected towards the development of catalytic methods for the synthesis of such compounds. numberanalytics.com Catalysis can reduce the amount of reagents needed, enhance reaction efficiency and selectivity, and minimize waste generation. numberanalytics.com This includes exploring transition-metal-catalyzed reactions and organocatalysis. diva-portal.org

Flow Chemistry: Continuous flow processes offer advantages over traditional batch processes in terms of efficiency, safety, and waste reduction. numberanalytics.com The application of flow chemistry to the synthesis of fluorinated compounds is a promising area for future investigation. numberanalytics.com

Electrochemical Synthesis: Electrochemical methods present a more energy-efficient and less wasteful alternative to conventional chemical synthesis routes for organofluorine compounds. numberanalytics.comnumberanalytics.com

Sustainable Fluorinating Agents: Research into new fluorinating agents with reduced environmental impact is crucial. numberanalytics.comnumberanalytics.com This includes exploring reagents derived from renewable sources that are less toxic and more easily recycled. numberanalytics.com The use of alkali metal fluorides, which are cost-effective and easy to handle, is being explored through innovative catalytic systems. cas.cn

A comparison of traditional and emerging sustainable synthetic approaches is presented in the table below:

Synthetic Approach Traditional Methods Emerging Sustainable Methods
Reagents Often toxic and corrosive (e.g., HF, F2 gas) numberanalytics.comGreener fluorinating agents, catalytic systems numberanalytics.comnumberanalytics.com
Process Batch processing, often energy-intensive societechimiquedefrance.frFlow chemistry, electrochemical synthesis numberanalytics.com
Waste High waste generation societechimiquedefrance.frMinimized waste through higher efficiency and catalysis numberanalytics.com
Safety Significant health and safety risks societechimiquedefrance.frnumberanalytics.comImproved safety profiles numberanalytics.com

Exploration of New Reactivity Patterns and Catalytic Transformations

The presence of both a bromo and a trifluoromethoxy group on the same alkyl chain in this compound allows for a diverse range of chemical transformations. Future research will likely focus on selectively activating and functionalizing each end of the molecule.

Key Research Areas:

Selective C-Br Bond Functionalization: The carbon-bromine bond is a versatile handle for various cross-coupling reactions. Future work will likely explore novel catalytic systems, including copper-catalyzed and photoredox-catalyzed reactions, to form new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org The trifluoromethylation of alkyl bromides using dual copper/photoredox catalysis is a recent example of such advancements. acs.org

Reactivity of the Trifluoromethoxy Group: The trifluoromethoxy group is known for its high stability and electron-withdrawing nature. mdpi.com While generally considered inert, research may uncover new ways to selectively activate the C-O bond or utilize the group's electronic influence to direct reactions at other positions in the molecule. reddit.comrsc.org

Bifunctionalization Reactions: A key challenge and opportunity lies in developing reactions that can simultaneously or sequentially functionalize both the bromo and trifluoromethoxy ends of the molecule. diva-portal.org This could lead to the synthesis of complex and highly functionalized molecules from a single building block.

Radical Reactions: The use of radical intermediates in the functionalization of alkyl halides is a growing area of interest. acs.org Exploring radical-based trifluoromethylation and other transformations of this compound could provide access to novel chemical space. nih.gov

Potential for Applications in Materials Science Research

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable for materials science applications. researchgate.netpageplace.deresearchgate.net this compound, as a bifunctional building block, holds significant potential in this domain.

Potential Applications:

Functional Polymers: This compound can be used as a monomer or a chain-transfer agent in polymerization reactions to introduce the trifluoromethoxy group into polymer backbones or as side chains. man.ac.uk This can lead to the development of fluoropolymers with tailored properties, such as low refractive indices for optical applications, and enhanced thermal and chemical stability. pageplace.deresearchgate.netmdpi.com

Surface Modification: The low surface energy associated with fluorinated compounds can be exploited for creating hydrophobic and oleophobic surfaces. researchgate.net this compound could be used to modify surfaces of various materials to impart these properties.

Liquid Crystals: The introduction of fluorinated groups can significantly influence the mesomorphic properties of liquid crystalline materials. The polarity and steric profile of the trifluoromethoxy group could be leveraged in the design of new liquid crystal molecules.

Recyclable Fluoropolymers: There is a growing interest in developing recyclable fluorinated polymers. man.ac.uk The design of monomers that allow for depolymerization is a key strategy, and building blocks like this compound could be incorporated into such systems.

The table below summarizes the potential impact of incorporating the trifluoromethoxy group into polymers.

Polymer Property Effect of Trifluoromethoxy Group Incorporation Potential Application
Surface Energy Lowered surface energy researchgate.netWater- and oil-repellent coatings pageplace.de
Refractive Index Reduced refractive index researchgate.netOptical fibers, waveguides mdpi.com
Thermal Stability Increased thermal stability researchgate.netHigh-performance plastics, elastomers pageplace.de
Chemical Resistance Enhanced chemical resistance pageplace.deresearchgate.netLiners, seals, coatings in harsh environments pageplace.de

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-6-trifluoromethoxy-hexane, and how can competing side reactions be minimized?

The synthesis typically involves nucleophilic substitution of a hexane precursor. For example, 6-trifluoromethoxy-1-hexanol can react with PBr₃ or HBr under controlled conditions to introduce the bromine atom. To minimize elimination (E2) side reactions, use polar aprotic solvents (e.g., DMF) and maintain low temperatures (0–5°C). Anhydrous conditions are critical, as moisture may hydrolyze intermediates (as observed in analogous bromohexane derivatives) . Monitoring reaction progress via TLC or GC-MS helps optimize yield.

Q. How should this compound be purified post-synthesis, and what analytical techniques confirm its purity?

Purification via fractional distillation or silica gel chromatography is recommended due to its liquid state (inferred from similar bromoalkanes). Analytical confirmation includes:

  • ¹H/¹³C NMR : Distinct shifts for the brominated terminal methyl group (δ ~3.4 ppm for CH₂Br) and trifluoromethoxy group (δ ~4.3 ppm for OCH₂CF₃).
  • ¹⁹F NMR : A singlet near -58 ppm for the CF₃ group .
  • GC-MS : A molecular ion peak at m/z 264 (C₇H₁₂BrF₃O) and fragmentation patterns consistent with cleavage at the C-Br bond.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
  • In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

The CF₃O group exerts an inductive electron-withdrawing effect, slightly deactivating the alkyl chain. However, the primary bromide remains highly reactive in SN2 reactions (e.g., with Grignard reagents or azides). Comparative studies on aryl analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) show that the CF₃O group does not significantly hinder substitution at distal positions . Kinetic studies using polar solvents (e.g., acetone) can quantify activation parameters.

Q. What mechanistic insights explain the stability of this compound under varying storage conditions?

The compound’s stability is influenced by:

  • Steric protection : The linear hexane chain reduces steric hindrance, but the CF₃O group may stabilize the molecule via hyperconjugation.
  • Hydrolysis resistance : The primary bromide is less prone to hydrolysis than secondary/tertiary analogs but may degrade in humid environments. Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) can assess decomposition pathways .

Q. How does the steric environment of the trifluoromethoxy group affect conformational analysis in solution?

Computational modeling (DFT or MD simulations) reveals that the bulky CF₃O group induces gauche conformations in the hexane chain, reducing overall symmetry. This aligns with NMR NOE experiments on similar fluoroalkoxy compounds, where proximity effects between CF₃O and adjacent CH₂ groups are observed .

Q. What are the challenges in characterizing trace impurities in this compound, and how can they be resolved?

Common impurities include residual alcohols (from incomplete bromination) or elimination byproducts (e.g., hexene derivatives). Advanced techniques include:

  • 2D NMR (HSQC/HMBC) : To assign overlapping signals.
  • High-resolution MS : For exact mass determination of impurities.
  • HPLC with UV/RI detection : To separate non-volatile contaminants .

Methodological Notes

  • Synthetic Optimization : Use kinetic vs. thermodynamic control to favor bromide formation over elimination.
  • Spectroscopic Calibration : Reference internal standards (e.g., TMS for NMR, KBr pellets for IR) ensure accurate peak assignments.
  • Data Contradictions : Discrepancies in reaction yields may arise from trace moisture or solvent purity; replicate experiments under rigorously controlled conditions are advised.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.